Regioisomeric Purity Advantage: 2-Substituted Cyclopropane vs. 1-Substituted Spiro Analog
Commercially available 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is supplied at a minimum purity of 95% . In contrast, the regioisomeric 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (CAS 1427379-08-5) is typically offered at higher purity (97–98%) from specialised suppliers . The lower nominal purity of the 2-substituted isomer reflects the synthetic challenge of constructing a cis- or trans-substituted cyclopropane directly attached to a piperidine C-3 stereocenter, which introduces additional stereochemical complexity and purification demands compared to the achiral spiro-quaternary center of the 1-substituted analog. For end-users, the 95% purity specification must be weighed against the downstream advantage of a non-spiro, conformationally flexible cyclopropane that can participate in stereospecific ring-opening reactions.
| Evidence Dimension | Minimum commercial purity specification |
|---|---|
| Target Compound Data | 95% (AKSci Catalog 4217EE) |
| Comparator Or Baseline | 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid, CAS 1427379-08-5: 97–98% (MolCore NLT 97%, Leyan 98%) |
| Quantified Difference | 2–3 absolute percentage points lower nominal purity for the 2-substituted isomer |
| Conditions | Comparison based on vendor certificates of analysis; no single-laboratory head-to-head purity determination is publicly available. |
Why This Matters
Procurement decisions for multi-step synthesis must balance purity specifications against the unique synthetic utility of the 2-substituted cyclopropane architecture; the lower nominal purity is offset by the ability to generate stereochemically defined products that the spiro analog cannot access.
